

# Genotoxicity Assessment of Sofosbuvir and Related Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Sofosbuvir impurity K |           |  |  |  |  |
| Cat. No.:            | B15567125             | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As with all pharmaceutical compounds, a thorough evaluation of its genotoxic potential, along with that of its related compounds—including impurities, metabolites, and degradation products—is a critical component of its safety assessment. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations which may lead to cancer.[1] This technical guide provides a comprehensive overview of the genotoxicity assessment of Sofosbuvir and its associated compounds, detailing experimental methodologies, presenting available data, and illustrating relevant biological pathways.

Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for the assessment and control of genotoxic impurities in pharmaceuticals to mitigate any potential carcinogenic risk.[1][2] For impurities with genotoxic potential, a Threshold of Toxicological Concern (TTC) of 1.5  $\mu$  g/day intake is often applied, which is considered to pose a negligible risk of cancer.[1]

# **Genotoxicity Profile of Sofosbuvir**



Sofosbuvir has been evaluated through a standard battery of in vitro and in vivo genotoxicity assays, which have consistently demonstrated a lack of genotoxic activity. These findings are supported by multiple regulatory assessments and independent research studies.

A study assessing the cytotoxic and genotoxic effects of Sofosbuvir in a human-derived liver cell line (HepG2) using the in vitro cytokinesis-block micronucleus cytome assay found no increase in the frequency of chromosomal damage.[3][4][5] This is consistent with reports from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which indicate that Sofosbuvir was not genotoxic in a battery of tests including the in vitro reverse mutation assay (Ames test), an in vitro chromosome aberration assay in human lymphocytes, and an in vivo micronucleus assay.[3][5]

Summary of Sofosbuvir Genotoxicity Data

| Assay                                           | System                            | Metabolic<br>Activation | Concentrati<br>on/Dose          | Result   | Reference          |
|-------------------------------------------------|-----------------------------------|-------------------------|---------------------------------|----------|--------------------|
| In Vitro                                        |                                   |                         |                                 |          |                    |
| Bacterial<br>Reverse<br>Mutation<br>(Ames Test) | S.<br>typhimurium<br>& E. coli    | With and<br>without S9  | Not specified in public reports | Negative | EMA/FDA<br>reports |
| Chromosoma<br>I Aberration                      | Human<br>Lymphocytes              | With and<br>without S9  | Not specified in public reports | Negative | EMA/FDA reports    |
| Micronucleus<br>Test                            | HepG2 cells                       | Not<br>applicable       | 0.011–1.511<br>mM               | Negative | [3][4][5]          |
| In Vivo                                         |                                   |                         |                                 |          |                    |
| Micronucleus<br>Test                            | Rodent<br>hematopoieti<br>c cells | Not<br>applicable       | Not specified in public reports | Negative | EMA/FDA reports    |

# Genotoxicity Assessment of Sofosbuvir Related Compounds







A comprehensive safety assessment of a drug substance must also consider its related compounds, which include metabolites, process impurities, and degradation products. While extensive public data on the genotoxicity of each specific related compound of Sofosbuvir is limited, regulatory assessments and in silico prediction methods provide valuable insights.

#### **Metabolites**

Sofosbuvir is a prodrug that is rapidly metabolized in the liver to form the active nucleoside analog triphosphate, GS-461203. The primary circulating metabolite is the nucleoside GS-331007, which accounts for over 90% of the systemic drug-related material exposure.[6] Another metabolite identified is GS-566500.

While direct experimental genotoxicity data for GS-331007 and GS-566500 are not readily available in the public domain, the overall negative genotoxicity profile of the parent drug, Sofosbuvir, provides a strong indication of their safety. The EMA's assessment report notes that in silico screening of process intermediates and precursors of Sofosbuvir identified only one potential genotoxic impurity, which is controlled to levels below the threshold of toxicological concern.[7]

# **Degradation Products**

Forced degradation studies have been conducted on Sofosbuvir to identify its potential degradation products under various stress conditions such as acid, base, oxidation, heat, and light.[8] One study utilized in silico toxicology prediction software (TOPKAT and DEREK) to assess the genotoxicity of identified degradation products.[8] In silico methods are increasingly used in the early stages of drug development to predict the mutagenic potential of chemicals and are recognized by regulatory guidelines such as ICH M7.[9][10][11]

In Silico Genotoxicity Prediction of Sofosbuvir Degradation Products



| Degradation<br>Product            | In Silico Tool | Predicted<br>Endpoint | Result        | Reference |
|-----------------------------------|----------------|-----------------------|---------------|-----------|
| Acid Degradation<br>Impurity      | TOPKAT/DEREK   | Ames<br>Mutagenicity  | Non-mutagenic | [8]       |
| Base<br>Degradation<br>Impurity A | TOPKAT/DEREK   | Ames<br>Mutagenicity  | Non-mutagenic | [8]       |
| Base Degradation Impurity B       | TOPKAT/DEREK   | Ames<br>Mutagenicity  | Non-mutagenic | [8]       |
| Oxidative Degradation Impurity    | TOPKAT/DEREK   | Ames<br>Mutagenicity  | Non-mutagenic | [8]       |

# **Experimental Protocols for Key Genotoxicity Assays**

Detailed methodologies for the standard battery of genotoxicity tests are crucial for the accurate interpretation of results. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

# **Bacterial Reverse Mutation Test (Ames Test) - OECD 471**

The Ames test is a widely used method to evaluate the point mutation-inducing potential of a substance using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[12]

#### Methodology:

- Strains: At least five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.



- Procedure (Plate Incorporation Method):
  - The test substance, bacterial culture, and (if applicable) S9 mix are combined in molten top agar.
  - The mixture is poured onto minimal glucose agar plates.
  - Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

# In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[13][14][15]

#### Methodology:

- Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human peripheral blood lymphocytes.
- Metabolic Activation: The test is conducted with and without an S9 mix.
- Procedure:
  - Cell cultures are exposed to the test substance at various concentrations for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
  - Following treatment, cells are cultured for a period that allows for the expression of chromosomal damage (approximately 1.5-2 normal cell cycle lengths).
  - A metaphase-arresting agent (e.g., colcemid) is added to the cultures.



- o Cells are harvested, fixed, and stained.
- Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered clastogenic if it induces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

# In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475

This test evaluates the potential of a substance to induce chromosomal aberrations in the bone marrow cells of rodents.[9][16][17]

#### Methodology:

- Animal Model: Typically, rats or mice are used.
- Administration: The test substance is administered, usually via the clinical route of administration, at multiple dose levels.
- Procedure:
  - Animals are treated with the test substance.
  - At appropriate time intervals after treatment, a metaphase-arresting agent (e.g., colchicine) is administered.
  - Bone marrow is collected from the femur or tibia.
  - Cells are harvested, prepared into slides, and stained.
- Data Analysis: Metaphase cells are scored for chromosomal aberrations. A positive result is characterized by a dose-related and statistically significant increase in the frequency of cells with chromosomal aberrations.

# **Signaling Pathways in Genotoxicity**



Genotoxic agents can induce DNA damage, which in turn activates complex cellular signaling pathways to initiate DNA repair, cell cycle arrest, or apoptosis. Understanding these pathways is crucial for interpreting genotoxicity data.

# **DNA Damage Response (DDR) Pathway**

The DNA Damage Response (DDR) is a network of signaling pathways that senses, signals, and repairs DNA lesions. Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA damage, including single-stranded DNA.[5][10][18]





Click to download full resolution via product page

### p53 Signaling Pathway

The tumor suppressor protein p53 is a critical downstream effector in the DNA damage response.[7] Upon activation by upstream kinases like ATM and CHK2, p53 acts as a transcription factor, regulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX).[15][19][20]



Click to download full resolution via product page

# Experimental Workflow for Genotoxicity Assessment



The assessment of genotoxicity for a new pharmaceutical compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.



Click to download full resolution via product page

### Conclusion

Based on a comprehensive review of the available data, Sofosbuvir is considered to be non-genotoxic. The standard battery of in vitro and in vivo genotoxicity tests for Sofosbuvir have all yielded negative results. While experimental data on the genotoxicity of its related compounds are not extensively published, in silico predictions for known degradation products suggest a low potential for mutagenicity. Furthermore, regulatory assessments indicate that potential genotoxic impurities from the manufacturing process are controlled to levels that do not pose a



significant risk to patients. This body of evidence supports the safe use of Sofosbuvir from a genotoxicity perspective. Continuous monitoring and assessment, particularly for any new impurities or degradation products that may be identified, remain an essential part of the lifecycle management of this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ema.europa.eu [ema.europa.eu]
- 2. asianjpr.com [asianjpr.com]
- 3. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. murciasalud.es [murciasalud.es]
- 8. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico prediction of genotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pozescaf.com [pozescaf.com]
- 11. researchgate.net [researchgate.net]
- 12. Ames test Wikipedia [en.wikipedia.org]
- 13. jeaht.org [jeaht.org]
- 14. Chromosome aberration assays in genetic toxicology testing in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genedirex.com [genedirex.com]
- 16. chemview.epa.gov [chemview.epa.gov]



- 17. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vy9/Vδ2
   T cell activation and eradication of cancer cells RSC Medicinal Chemistry (RSC Publishing)
   DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 20. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- To cite this document: BenchChem. [Genotoxicity Assessment of Sofosbuvir and Related Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567125#genotoxicity-assessment-of-sofosbuvir-related-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com